1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Indole Acetyl Intermediate: The initial step involves the acetylation of indole using acetic anhydride in the presence of a catalyst such as pyridine.
Synthesis of the Isoxazole Derivative: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester, under acidic or basic conditions.
Coupling Reaction: The indole acetyl intermediate is then coupled with the isoxazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Formation of the Piperidine Carboxamide: The final step involves the reaction of the coupled product with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 1-(2-(1H-indol-1-yl)ethanol)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding sites, while the isoxazole ring could modulate enzyme activity. The piperidine carboxamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-1-yl)acetyl)-N-(3-methylisoxazol-5-yl)piperidine-4-carboxamide: Similar structure but with a different substitution pattern on the isoxazole ring.
1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-4-yl)piperidine-4-carboxamide: Similar structure but with a different position of the methyl group on the isoxazole ring.
Uniqueness
1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2-indol-1-ylacetyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-12-18(22-27-14)21-20(26)16-7-9-23(10-8-16)19(25)13-24-11-6-15-4-2-3-5-17(15)24/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWODLCODSVFDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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